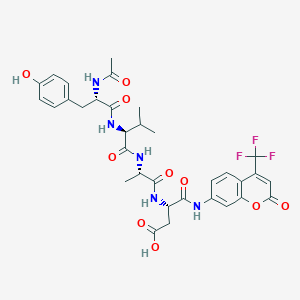

Ac-YVAD-AFC

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKJISJKNKIJNP-DEQDFGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36F3N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-YVAD-AFC: A Technical Guide to its Caspase Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC). It details its specificity for various caspases, presents available kinetic data, outlines experimental protocols for its use, and illustrates its role in the context of the caspase-1 signaling pathway.

Introduction

This compound is a synthetic tetrapeptide substrate that is widely utilized in apoptosis and inflammation research to measure the activity of specific caspases. Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis) and inflammation. The sequence YVAD (tyrosine-valine-alanine-aspartate) mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), the primary substrate of caspase-1. Upon cleavage by a caspase, the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group is released, resulting in a quantifiable increase in fluorescence, allowing for the sensitive detection of enzyme activity.

Substrate Specificity and Data Presentation

| Caspase | Preferred Substrate Sequence | Cleavage of this compound | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) |

| Caspase-1 | YVAD | Yes (Primary Target) | Data not available | ||

| Caspase-3 | DEVD | Minimal | Data not available | ||

| Caspase-4 | (W/L)EHD | Yes | Data not available | ||

| Caspase-5 | (W/L)EHD | Yes | Data not available |

Note: The lack of standardized, publicly available kinetic data for this compound across a wide range of caspases highlights a gap in the literature. Researchers are encouraged to perform their own kinetic analyses for the specific caspases under investigation in their experimental systems.

Experimental Protocols

The following are detailed methodologies for performing a caspase activity assay using this compound. These protocols are generalized and may require optimization for specific cell types or experimental conditions.

Preparation of Reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol. Store at 4°C.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% glycerol. Store at 4°C.

-

This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.

-

AFC Standard: Prepare a stock solution of 7-amino-4-trifluoromethylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

Cell Lysis

-

Induce apoptosis or inflammation in your cell line of interest using an appropriate stimulus. Include a non-induced control group.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells/100 µL.

-

Incubate the cell lysate on ice for 15-30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic extract with active caspases. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

Caspase Activity Assay

-

In a 96-well black, flat-bottom microplate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.

-

Prepare a blank well containing 50 µL of Assay Buffer without any cell lysate.

-

Prepare the AFC standard curve in separate wells by making serial dilutions of the AFC stock solution in Assay Buffer.

-

Dilute the this compound stock solution in Assay Buffer to a final working concentration of 50 µM.

-

Initiate the reaction by adding 50 µL of the 50 µM this compound working solution to each well, bringing the final volume to 100 µL. The final substrate concentration will be 25 µM.

-

Immediately place the microplate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1] Take readings every 5-10 minutes for 1-2 hours.

Data Analysis

-

Subtract the fluorescence values of the blank from all experimental readings.

-

Plot the fluorescence intensity (RFU) against time for each sample. The slope of the linear portion of the curve represents the reaction rate.

-

Generate a standard curve by plotting the fluorescence intensity of the AFC standards against their known concentrations.

-

Convert the reaction rates (RFU/min) to pmol of AFC released per minute using the standard curve.

-

Express the caspase activity as pmol AFC/min/mg of protein.

Signaling Pathway Visualization

This compound is a key tool for studying the activity of caspase-1, a central enzyme in the inflammasome signaling pathway. The following diagram illustrates the canonical activation of caspase-1.

References

An In-depth Technical Guide to Caspase-1 Activity Assays Using the Fluorogenic Substrate Ac-YVAD-AFC

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the measurement of Caspase-1 activity using the specific fluorogenic substrate, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC).

Introduction to Caspase-1 and Its Significance

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response and inflammation.[1][2] It functions as an initiator caspase, responsible for the proteolytic cleavage and subsequent activation of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2] Furthermore, Caspase-1 activation can lead to a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving Gasdermin D.[1]

The activation of Caspase-1 is tightly regulated and occurs within a large, multi-protein complex called the inflammasome.[3][4] Given its pivotal role in initiating inflammatory pathways, the accurate measurement of Caspase-1 activity is essential for research in immunology, infectious diseases, and for the development of novel anti-inflammatory therapeutics. The this compound assay offers a sensitive and convenient method for this purpose.[5]

Core Principle of the this compound Assay

The Caspase-1 activity assay is a fluorometric method that relies on the specific recognition and cleavage of a synthetic peptide substrate by the active enzyme.

-

The Substrate: The substrate, this compound, consists of a four-amino-acid peptide sequence (Tyr-Val-Ala-Asp) that mimics the preferred cleavage site of Caspase-1.[2][6] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[5]

-

The Enzymatic Reaction: In its intact, conjugated form, the AFC fluorophore is quenched and emits minimal fluorescence, typically appearing as blue light (λmax ≈ 400 nm).[5] When active Caspase-1 is present in a sample (e.g., a cell lysate), it recognizes the YVAD sequence and cleaves the peptide bond immediately after the aspartate (D) residue.

-

Fluorescence Detection: This cleavage event liberates the free AFC molecule. Unconjugated AFC exhibits strong yellow-green fluorescence when excited with light at approximately 400 nm, with a maximum emission peak at around 505 nm.[5][7][8][9]

-

Quantification: The intensity of the emitted fluorescence is directly proportional to the amount of AFC released, which in turn is a direct measure of the Caspase-1 enzymatic activity in the sample. By comparing the fluorescence of a treated sample to an untreated control, the fold increase in Caspase-1 activity can be accurately determined.[5]

Caspase-1 Activation: The Inflammasome Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[10] Its activation is primarily mediated by the assembly of an inflammasome complex, which is triggered by various pathogenic and endogenous danger signals. The canonical pathway involves several key steps:

-

Sensing: Pattern recognition receptors (PRRs), such as those from the NOD-like receptor (NLR) family (e.g., NLRP3), detect specific pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).

-

Complex Assembly: Upon activation, the sensor protein oligomerizes and recruits an adaptor protein, typically ASC (Apoptosis-associated speck-like protein containing a CARD).[10]

-

Recruitment & Activation: ASC, in turn, recruits multiple pro-caspase-1 molecules. This induced proximity facilitates the auto-proteolytic cleavage of pro-caspase-1 into its active subunits, p20 and p10, which then form the active heterotetramer enzyme.[1][3][4]

-

Downstream Effects: Active Caspase-1 proceeds to cleave its downstream targets, including pro-IL-1β, pro-IL-18, and Gasdermin D, to initiate the inflammatory response.[1][11]

Detailed Experimental Protocol

This protocol provides a generalized methodology based on commercially available kits. Users should always refer to the specific manufacturer's instructions.

Reagents and Materials

-

Cells or tissue of interest

-

Inducing agent (e.g., LPS, TNF-α)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (provided in kits)

-

2X Reaction Buffer (provided in kits)

-

Dithiothreitol (DTT, 1M stock)

-

This compound substrate (1 mM stock)

-

96-well microplate (black, clear bottom recommended for cell-based assays)

-

Fluorometric microplate reader with filters for Ex/Em = 400/505 nm

-

Refrigerated microcentrifuge

Procedure

Step 1: Sample Preparation

-

Culture cells (adherent or suspension) to the desired density (e.g., 1-5 x 10⁶ cells per assay).

-

Induce inflammation/apoptosis by treating cells with the appropriate stimulus for the desired time. Prepare a parallel culture of untreated cells to serve as a negative control.[5]

-

Harvest the cells. For adherent cells, scrape or trypsinize. Centrifuge the cell suspension to obtain a cell pellet.

-

Wash the cell pellet once with ice-cold PBS to remove any residual media.

-

Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10⁶ cells.[2][5]

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 2-5 minutes at 4°C to pellet insoluble cellular debris.[5]

-

Carefully transfer the supernatant, which contains the soluble proteins including caspases, to a new, pre-chilled tube. Keep on ice until use.

-

(Optional) Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize caspase activity to the total protein amount.

Step 2: Assay Reaction

-

Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 10 mM. For example, add 10 µL of 1M DTT stock to 1 mL of 2X Reaction Buffer.[2] Prepare enough for all samples and controls.

-

In a 96-well plate, add 50 µL of cell lysate to each well.

-

Add 50 µL of the complete 2X Reaction Buffer (with DTT) to each well containing the lysate.

-

Add 5 µL of the 1 mM this compound substrate to each well. This results in a final substrate concentration of 50 µM.[5]

-

Controls: It is crucial to include a background control well containing lysis buffer instead of cell lysate to measure substrate auto-hydrolysis.

Step 3: Incubation and Measurement

-

Gently tap the plate to mix the contents.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[2][5] The optimal incubation time may vary depending on the cell type and stimulus and should be determined empirically.

-

Measure the fluorescence intensity using a microplate reader set to an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[5][8][9]

Data Analysis

-

Subtract the background fluorescence value (from the no-lysate control) from all sample readings.

-

Express the results as the fold-increase in Caspase-1 activity, calculated by dividing the net fluorescence of the induced sample by the net fluorescence of the non-induced control sample.

-

If protein concentration was measured, the data can also be expressed as Relative Fluorescence Units (RFU) per microgram of protein.

Experimental Workflow Diagram

Quantitative Data Summary

The key parameters for the this compound based Caspase-1 assay are summarized below for quick reference.

| Parameter | Value / Description | Reference(s) |

| Target Enzyme | Caspase-1 (primary), also shows activity with Caspase-4. | [9] |

| Substrate | Ac-Tyr-Val-Ala-Asp-AFC (this compound) | [5][9] |

| Excitation Wavelength (λex) | ~400 nm | [5][7][8][9] |

| Emission Wavelength (λem) | ~505 nm | [5][7][8][9] |

| Recommended Final Substrate Conc. | 50 µM | [5] |

| Required Additive | Dithiothreitol (DTT) | [2][5] |

| Incubation Temperature | 37°C | [2][5] |

| Incubation Time | 1 - 2 hours (optimize as needed) | [2][5] |

| Readout | Relative Fluorescence Units (RFU) | - |

Important Considerations and Limitations

-

Specificity: While the YVAD sequence is a preferred substrate for Caspase-1, it can also be cleaved by other caspases, notably human Caspase-4 and Caspase-5.[9] Therefore, attributing all measured activity solely to Caspase-1 may not be accurate. For confirmation, it is advisable to use a specific Caspase-1 inhibitor, such as Ac-YVAD-cmk, in a parallel reaction or to confirm results with an orthogonal method like Western blotting for cleaved Caspase-1 or IL-1β.[5][11][12]

-

Light Sensitivity: The AFC fluorophore is light-sensitive. All steps following the addition of the substrate should be performed with protection from light to prevent photobleaching and ensure accurate results.

-

Buffer Compatibility: Ensure that components of the cell lysis buffer do not interfere with the enzymatic reaction. Using a complete, validated kit from a commercial supplier is recommended to avoid compatibility issues.

-

Kinetics: For kinetic studies, fluorescence should be measured at multiple time points to ensure the reaction is within the linear range. Substrate depletion or enzyme saturation can lead to non-linear reaction rates over extended periods.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Caspase-1 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. invivogen.com [invivogen.com]

- 12. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Ac-YVAD-AFC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic caspase-1 substrate, Ac-YVAD-AFC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid-(7-amino-4-trifluoromethylcoumarin)). It covers its core biochemical properties, its application in caspase-1 activity assays, and the relevant signaling pathways.

Core Properties of this compound

This compound is a synthetic tetrapeptide, Ac-Tyr-Val-Ala-Asp, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). It serves as a specific substrate for caspase-1 and, to some extent, caspase-4. The YVAD sequence is a preferred cleavage site for these caspases.[1] Upon enzymatic cleavage by active caspase-1, the AFC fluorophore is released, resulting in a measurable increase in fluorescence.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₆F₃N₅O₁₀ | [1][2][3][4] |

| Molecular Weight | 719.66 g/mol | [2][5] |

| CAS Number | 219137-85-6 | [1][2][4] |

| Excitation Wavelength | 400 nm | [1][6][7] |

| Emission Wavelength | 505 nm | [1][6][7] |

| Purity | ≥95% - ≥97% | [1][4] |

| Solubility | Soluble in DMSO | [1][8] |

Caspase-1 Signaling Pathway and Inflammasome Activation

Caspase-1 is a critical enzyme in the innate immune system, primarily known for its role in the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[9][10] Its activation is tightly regulated by large, multi-protein complexes called inflammasomes.[1][2]

Inflammasome assembly is initiated by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] These signals are recognized by cytosolic sensor proteins, such as those from the NOD-like receptor (NLR) family (e.g., NLRP3) or AIM2 (Absent in Melanoma 2), which detects cytosolic DNA.[1][4] Upon activation, the sensor protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its dimerization and auto-catalytic activation.[1][3] Activated caspase-1 then cleaves its downstream targets, including pro-IL-1β and pro-IL-18, leading to their maturation and secretion, as well as inducing a form of pro-inflammatory cell death known as pyroptosis.[1][2]

Figure 1: Inflammasome-mediated caspase-1 activation pathway.

Experimental Protocol: Caspase-1 Activity Assay

This protocol outlines a general procedure for measuring caspase-1 activity in cell lysates using this compound. Optimization may be required depending on the specific experimental conditions and cell type.

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Cell lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM DTT)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader

Stock Solution Preparation

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C, protected from light. Avoid multiple freeze-thaw cycles.

Experimental Procedure

-

Cell Lysis:

-

Culture and treat cells as required for the experiment.

-

Induce apoptosis or inflammasome activation to stimulate caspase-1 activity.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice for 15-30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

Adjust the volume in each well to 90 µL with assay buffer.

-

Include appropriate controls:

-

Negative control: Lysate from untreated cells.

-

Blank: Assay buffer only (no lysate).

-

Inhibitor control: Lysate from treated cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

-

-

-

Reaction Initiation and Measurement:

-

Prepare a 2X working solution of the this compound substrate by diluting the 10 mM stock to 100 µM in assay buffer.

-

Add 10 µL of the 2X this compound working solution to each well to initiate the reaction (final concentration will be 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

-

Figure 2: Experimental workflow for the caspase-1 activity assay.

References

- 1. cusabio.com [cusabio.com]

- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]

- 4. pnas.org [pnas.org]

- 5. Frontiers | NLRP3 Inflammasome and Caspase-1/11 Pathway Orchestrate Different Outcomes in the Host Protection Against Trypanosoma cruzi Acute Infection [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Caspase-1 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 8. ubpbio.com [ubpbio.com]

- 9. Assessing Caspase-1 Activation | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

Excitation and emission spectra of cleaved Ac-YVAD-AFC

An In-depth Technical Guide to the Excitation and Emission Spectra of Cleaved Ac-YVAD-AFC

This guide provides a comprehensive overview of the spectral properties of the fluorophore released from the caspase-1 substrate, Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (this compound). It is intended for researchers, scientists, and drug development professionals working with caspase-1 assays.

Introduction

This compound is a synthetic peptide substrate used for the sensitive detection of caspase-1 (ICE) and related caspase activity.[1] The substrate itself is non-fluorescent. However, upon enzymatic cleavage by an active caspase at the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[2][3] The quantification of this fluorescence allows for the direct measurement of enzyme activity. Understanding the excitation and emission spectra of the liberated AFC is critical for accurate data acquisition and interpretation.

Spectral Properties of Cleaved this compound (Free AFC)

The cleavage of the this compound substrate releases the fluorophore AFC. The resulting fluorescence can be detected with a fluorometer or a multi-well fluorescence plate reader.[4] The key spectral characteristics are summarized below.

Data Presentation: Spectral Characteristics

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum | 400 | [1][3][4][5][6][7] |

| Emission Maximum | 505 | [1][3][4][5][6][7] |

| Excitation Range | 395 - 400 | [8] |

| Emission Range | 495 - 505 | [8] |

Note: While the optimal wavelengths are 400 nm (Ex) and 505 nm (Em), some instruments may use filter sets with slightly different ranges, such as 390-400 nm for excitation and 510-540 nm for emission.[9]

Signaling Pathway and Cleavage Mechanism

The detection of caspase-1 activity using this compound relies on a straightforward enzymatic reaction. The substrate is designed to mimic the natural cleavage site recognized by caspase-1.

Caption: Caspase-1 enzymatic cleavage of this compound.

Experimental Protocol: Fluorometric Caspase-1 Assay

This section details a standard protocol for quantifying caspase-1 activity in cell lysates using this compound. Optimization may be required depending on the specific experimental conditions and sample types.

Required Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Cell Lysis Buffer (e.g., 100 mL Lysis Buffer)[10]

-

2X Reaction Buffer (e.g., 40 mM Tris pH 7.6, 300 mM NaCl)[11]

-

Apoptotic and non-apoptotic cell lysates

-

Caspase inhibitor (optional, for control), e.g., Z-VAD-FMK[11]

-

96-well flat-bottom microplate (black, for fluorescence)

-

Fluorescence microplate reader

Reagent Preparation

-

Substrate Stock Solution (25 mM): Dissolve 5 mg of this compound powder in 0.278 mL of DMSO. Store at -20°C, protected from light. Avoid multiple freeze-thaw cycles.[11]

-

2X Reaction Buffer with DTT: Immediately before use, prepare the 2X Reaction Buffer. For a buffer containing 40 mM Tris and 300 mM NaCl, add DTT to a final concentration of 4 mM.[11] Another common procedure is to add 10 µL of 1 M DTT stock per 1 mL of 2X Reaction Buffer.[10]

-

2X Substrate Working Solution (100 µM): Warm the 2X Reaction Buffer with DTT to 37°C. Add 20 µL of the 25 mM substrate stock solution to 5 mL of the warmed buffer and vortex briefly to dissolve.[11]

Assay Procedure

-

Prepare Cell Lysates: Induce apoptosis in the desired cell line. Harvest both apoptotic and control (non-apoptotic) cells by centrifugation (e.g., 250 x g for 10 minutes).[10] Lyse the cell pellets using an appropriate lysis buffer (e.g., add 25 µL of cold Lysis Buffer per 1 x 10⁶ cells), incubate on ice for 10 minutes, and centrifuge at 10,000 x g for 1 minute to pellet debris.[10] Transfer the supernatant (lysate) to a new tube on ice.

-

Set up Reactions: In a 96-well microplate, add 50 µL of cell lysate (typically 100-200 µg of total protein) to each well.[10]

-

Prepare Controls: Include the following controls:

-

Blank: 50 µL of Lysis Buffer + 50 µL of 2X Substrate Working Solution.

-

Negative Control: 50 µL of non-apoptotic cell lysate + 50 µL of 2X Substrate Working Solution.

-

Inhibitor Control (optional): 50 µL of apoptotic cell lysate pre-incubated with a caspase inhibitor + 50 µL of 2X Substrate Working Solution.[11]

-

-

Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to each well containing cell lysate.[11]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10] The optimal incubation time may vary (from 5 to 120 minutes) and should be determined empirically.[11]

-

Fluorescence Measurement: Read the plate in a fluorescence microplate reader using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][10]

Experimental Workflow Diagram

Caption: Workflow for a fluorometric caspase-1 assay.

References

- 1. cephamlsi.com [cephamlsi.com]

- 2. scbt.com [scbt.com]

- 3. This compound peptide [novoprolabs.com]

- 4. ubpbio.com [ubpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. bachem.com [bachem.com]

- 9. bio-rad.com [bio-rad.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. ubpbio.com [ubpbio.com]

Methodological & Application

Application Notes and Protocols: Ac-YVAD-AFC for Caspase-1 Activity Measurement in a 96-Well Plate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AFC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-asparagine) is a fluorogenic substrate designed for the sensitive detection of caspase-1 and related caspase activity.[1][2] The tetrapeptide sequence YVAD is a preferred cleavage site for caspase-1.[2] The substrate itself is weakly fluorescent; however, upon enzymatic cleavage by caspase-1, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[3] The increase in fluorescence, measured at an excitation wavelength of 400 nm and an emission wavelength of 505 nm, is directly proportional to the caspase-1 activity in the sample.[1][4] This assay is a valuable tool for studying inflammation, apoptosis, and for screening potential caspase-1 inhibitors in a high-throughput 96-well plate format.[5][6]

Principle of the Assay

The assay is based on the enzymatic cleavage of the YVAD peptide sequence from the AFC fluorophore by active caspase-1. The intact this compound substrate exhibits minimal fluorescence. In the presence of active caspase-1, the enzyme cleaves the bond between the aspartate residue and the AFC molecule, liberating the free AFC. Free AFC is highly fluorescent, and the resulting signal can be quantified using a fluorescence plate reader.

References

- 1. Caspase-1 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. abcam.cn [abcam.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Caspase-1 Activity Assessment in Cell Lysates using Ac-YVAD-AFC Fluorogenic Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2][3] It is a key component of the inflammasome, a multi-protein complex that assembles in response to various microbial and endogenous danger signals.[4] Upon activation, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4][5] Dysregulation of caspase-1 activity is implicated in a range of inflammatory diseases, making it a significant target for therapeutic intervention.

The Ac-YVAD-AFC assay provides a sensitive and convenient method for detecting caspase-1 activity in cell lysates and purified systems. This fluorometric assay utilizes the synthetic peptide substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (this compound). The YVAD sequence is a preferred cleavage site for caspase-1.[6] In its intact form, the substrate emits blue light. Upon cleavage by active caspase-1, the free 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released, which emits a yellow-green fluorescence that can be quantified, providing a direct measure of caspase-1 enzymatic activity.[6][7][8][9]

Principle of the Assay

The this compound assay is based on the enzymatic activity of caspase-1 on a fluorogenic substrate. Active caspase-1 in the cell lysate specifically recognizes and cleaves the tetrapeptide sequence YVAD. This cleavage event liberates the AFC moiety, which exhibits distinct fluorescent properties compared to the uncleaved substrate. The increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.

Data Presentation

Quantitative Assay Parameters

| Parameter | Value | Reference |

| Substrate | This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartic acid-7-Amino-4-trifluoromethylcoumarin) | [6][10] |

| Enzyme Specificity | Caspase-1, Caspase-4 | [6][10] |

| Excitation Wavelength | 400 nm | [6][7][8][11] |

| Emission Wavelength | 505 nm | [6][7][8][11] |

| Working Substrate Concentration | 25-50 µM | [12] |

| Incubation Time | 1-2 hours | [9][13] |

| Incubation Temperature | 37°C | [9][13] |

Recommended Reagent Composition

| Reagent | Composition |

| Lysis Buffer | Specific composition may vary, but typically contains non-ionic detergents (e.g., Triton X-100 or NP-40) and protease inhibitors in a buffered saline solution. |

| 2X Reaction Buffer | 40 mM Tris, pH 7.6, 300 mM NaCl, 4 mM DTT |

| This compound Stock Solution | 1 mM in DMSO |

| DTT Stock Solution | 1 M in dH₂O |

Experimental Protocols

A. Preparation of Cell Lysates

-

Cell Culture and Treatment: Plate cells at a density of 1-2 x 10⁶ cells/well in a 6-well plate and treat with the desired stimuli to induce caspase-1 activation. An untreated control group should be included.

-

Cell Harvesting:

-

Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 0.5 - 1.0 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

-

Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

-

-

Cell Lysis:

-

Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 50-100 µl of ice-cold Lysis Buffer per 1-2 x 10⁶ cells.

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 - 16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[14]

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube. Keep the lysate on ice.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase-1 activity.

B. Caspase-1 Activity Assay

-

Assay Plate Preparation: On a 96-well black, flat-bottom microplate, add 50-100 µg of cell lysate protein to each well. Adjust the volume of each well to 50 µl with Lysis Buffer.

-

Reaction Mixture Preparation: Prepare a 2X Reaction Buffer containing 10 mM DTT. For each reaction, you will need 50 µl of this mixture.

-

Initiation of the Reaction:

-

Add 50 µl of the 2X Reaction Buffer with DTT to each well containing the cell lysate.

-

Add 5 µl of 1 mM this compound substrate to each well. The final concentration of the substrate will be approximately 50 µM.[9]

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9][13]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7][8][11]

C. Data Analysis

-

Background Subtraction: Subtract the fluorescence reading of a blank well (containing Lysis Buffer, Reaction Buffer, and substrate but no cell lysate) from all experimental readings.

-

Normalization: Normalize the background-subtracted fluorescence values to the protein concentration of each sample.

-

Fold-Change Calculation: Express the caspase-1 activity as a fold-change relative to the untreated control.

Visualizations

Caspase-1 Activation Signaling Pathway

Caption: Canonical NLRP3 inflammasome pathway leading to caspase-1 activation.

This compound Assay Experimental Workflow

Caption: Step-by-step experimental workflow for the this compound caspase-1 assay.

References

- 1. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Caspase 1 - Wikipedia [en.wikipedia.org]

- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Caspase-1 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 9. abcam.com [abcam.com]

- 10. scbt.com [scbt.com]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. ubpbio.com [ubpbio.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. antbioinc.com [antbioinc.com]

In Vivo Application of Ac-YVAD-AFC for Studying Pyroptosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the innate immune response to pathogens and other danger signals. A key mediator of the canonical pyroptosis pathway is Caspase-1. The fluorogenic substrate Ac-YVAD-AFC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-asparagine) provides a valuable tool for detecting Caspase-1 activity. Upon cleavage by active Caspase-1, the AFC (7-Amino-4-trifluoromethylcoumarin) moiety is released, emitting a fluorescent signal that can be quantified. This document provides detailed application notes and protocols for the in vivo use of this compound to study pyroptosis in animal models.

Principle of Detection

This compound is a non-fluorescent peptide substrate that is specifically recognized and cleaved by active Caspase-1. The cleavage event liberates the AFC fluorophore, which exhibits strong fluorescence with an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm. The intensity of the fluorescent signal is directly proportional to the enzymatic activity of Caspase-1, providing a quantitative measure of pyroptosis induction.

Data Presentation

The following tables summarize quantitative data from studies investigating the modulation of Caspase-1 activity and pyroptosis-related markers in animal models. While direct in vivo imaging data with this compound is limited in published literature, data from ex vivo analysis of tissue homogenates using fluorogenic substrates and related inhibitors provide a strong basis for experimental design and expected outcomes.

Table 1: Caspase-1 Activity in a Rat Model of Cerebral Ischemia

| Treatment Group | Time Point | Caspase-1 Activity (% of Control) | Key Findings |

| Vehicle Control | 24 hours | 100 ± 20.3 | Ischemia induces a significant increase in Caspase-1 activity. |

| Ac-YVAD-cmk (Caspase-1 Inhibitor) | 24 hours | 3.4 ± 10.4 | The specific inhibitor Ac-YVAD-cmk almost completely abolishes Caspase-1 activity.[1] |

| Vehicle Control | 6 days | Decreased from 24h | Caspase-1 activity naturally decreases at later time points post-ischemia. |

| Ac-YVAD-cmk | 6 days | Similar to Vehicle | The inhibitory effect is most pronounced at the acute stage. |

Data adapted from an ex vivo assay on cortical homogenates using a fluorogenic substrate following in vivo treatment.[1]

Table 2: Pro-inflammatory Cytokine Levels in a Rat Model of Cerebral Ischemia

| Treatment Group | Time Point | IL-1β Levels (pg/mL/mg protein) | Key Findings |

| Vehicle Control | 24 hours | High | Ischemia leads to a significant production of the pro-inflammatory cytokine IL-1β. |

| Ac-YVAD-cmk | 24 hours | Significantly Reduced | Inhibition of Caspase-1 activity leads to a reduction in IL-1β production.[1] |

Data represents ex vivo measurements from cortical tissue.[1]

Table 3: Pyroptosis-Related Protein Expression in a Mouse Model of Sepsis-Induced Acute Kidney Injury

| Treatment Group | Protein | Relative Expression Level | Key Findings |

| Sham | Caspase-1, NLRP1, IL-1β, IL-18 | Baseline | Normal physiological levels of pyroptosis-related proteins. |

| CLP (Sepsis Model) | Caspase-1, NLRP1, IL-1β, IL-18 | Significantly Increased | Sepsis induces a robust upregulation of the NLRP1 inflammasome and downstream effectors.[2] |

| CLP + Ac-YVAD-cmk | Caspase-1, NLRP1, IL-1β, IL-18 | Significantly Reduced vs. CLP | Caspase-1 inhibition mitigates the inflammatory cascade associated with pyroptosis in sepsis.[2] |

Data based on Western blot analysis of kidney tissue homogenates.[2]

Signaling Pathways and Experimental Workflow

Canonical Pyroptosis Signaling Pathway

Caption: Canonical pyroptosis pathway initiated by PAMPs/DAMPs.

Experimental Workflow for In Vivo Imaging of Pyroptosis

Caption: Workflow for in vivo pyroptosis imaging using this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved.

-

For a 1 mL final working solution, sequentially add the following, ensuring complete mixing after each addition:

-

100 µL of the DMSO stock solution.

-

400 µL of PEG300.

-

50 µL of Tween-80.

-

450 µL of sterile saline.[3]

-

-

The final concentration of the working solution should be calculated based on the desired dosage for the animal model. This formulation results in a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

In Vivo Protocol for a Mouse Model of Sepsis-Induced Pyroptosis

Animal Model:

-

Male C57BL/6 mice, 8-10 weeks old.

Induction of Sepsis (Cecal Ligation and Puncture - CLP):

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the cecum once or twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and suture the abdominal wall.

-

Administer subcutaneous sterile saline for fluid resuscitation.

-

Sham-operated animals should undergo the same procedure without ligation and puncture.

Administration of this compound and In Vivo Imaging:

-

At a predetermined time point after CLP (e.g., 6, 12, or 24 hours), administer the prepared this compound solution to the mice. The route of administration can be intravenous (tail vein) or intraperitoneal. The dosage should be optimized, but a starting point can be extrapolated from related inhibitor studies (e.g., 1-5 mg/kg).

-

Anesthetize the mice and place them in an in vivo imaging system equipped for fluorescence detection.

-

Acquire images using an excitation filter around 400 nm and an emission filter around 505 nm.

-

Capture images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 6 hours) to determine the optimal imaging window.

-

Following the final imaging time point, euthanize the animals and harvest organs of interest (e.g., kidneys, liver, lungs, spleen) for ex vivo imaging and further analysis.

Ex Vivo Validation of Caspase-1 Activity

Materials:

-

Harvested tissues

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

96-well black microplate

-

Fluorometer

-

This compound

Protocol:

-

Homogenize the harvested tissues in ice-cold lysis buffer.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well black microplate, add a standardized amount of protein from each lysate (e.g., 50 µg).

-

Add this compound to each well to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometer with excitation at ~400 nm and emission at ~505 nm.

-

The fluorescence readings can be normalized to the protein concentration to determine the specific Caspase-1 activity.

Additional Validation:

-

Western Blot: Analyze tissue lysates for the cleaved forms of Caspase-1 and Gasdermin D.

-

ELISA: Measure the levels of IL-1β and IL-18 in serum or tissue homogenates.[2]

-

Immunohistochemistry: Stain tissue sections for markers of pyroptosis, such as cleaved Gasdermin D, to visualize the spatial distribution of pyroptotic cells.[2]

Concluding Remarks

The use of this compound in vivo offers a powerful approach to study the dynamics of Caspase-1 activation during pyroptosis in real-time. While challenges such as probe delivery, tissue penetration of light, and autofluorescence need to be considered and optimized for each experimental model, the protocols and data presented here provide a solid framework for researchers to design and execute meaningful in vivo studies of pyroptosis. Combining in vivo imaging with robust ex vivo validation methods will ensure the generation of high-quality, reproducible data, advancing our understanding of pyroptosis in health and disease.

References

- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for High-Throughput Screening of Caspase-1 Inhibitors using Ac-YVAD-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, including arthritis, gout, and sepsis, making it an attractive therapeutic target for the development of novel anti-inflammatory agents.

High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel inhibitors of therapeutic targets from large compound libraries. The fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC) is a highly specific and sensitive tool for measuring caspase-1 activity in an HTS format. This peptide sequence mimics the natural cleavage site of pro-IL-1β.[3] Upon cleavage by active caspase-1, the free 7-amino-4-trifluoromethylcoumarin (AFC) is released, which produces a fluorescent signal that can be readily quantified.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in the high-throughput screening of caspase-1 inhibitors.

Caspase-1 Signaling Pathway

Caspase-1 is activated through the assembly of a multi-protein complex called the inflammasome.[2] This activation is a key event in the inflammatory cascade. The canonical inflammasome pathway is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), which are sensed by cytosolic pattern recognition receptors (PRRs) such as NLRP3. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[7][8] This proximity-induced dimerization leads to the autoproteolytic cleavage and activation of caspase-1.[2][9] Active caspase-1 then cleaves its downstream targets, including pro-IL-1β, pro-IL-18, and Gasdermin D, leading to cytokine maturation and a form of inflammatory cell death known as pyroptosis.[3]

Principle of the this compound based Assay

The this compound based assay is a fluorescence intensity-based method for measuring caspase-1 activity. The substrate, this compound, is a synthetic tetrapeptide that is specifically recognized and cleaved by caspase-1. The AFC fluorophore is quenched when it is attached to the peptide. Upon enzymatic cleavage by caspase-1, the free AFC is released, resulting in a significant increase in fluorescence. The intensity of the fluorescence is directly proportional to the caspase-1 activity. In a screening context, a decrease in the fluorescent signal in the presence of a test compound indicates inhibition of caspase-1 activity.

Data Presentation

Table 1: Properties of this compound Substrate

| Property | Value | Reference |

| Full Name | Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin | [10] |

| Molecular Formula | C₃₃H₃₆F₃N₅O₁₀ | [10] |

| Molecular Weight | 719.7 g/mol | [10] |

| Excitation Wavelength | 400 nm | [4][5][6] |

| Emission Wavelength | 505 nm | [4][5][6] |

| Solubility | Soluble in DMSO | [10] |

| Working Concentration | 25-50 µM | [10] |

Table 2: Example IC₅₀ Values of Known Caspase-1 Inhibitors

| Inhibitor | IC₅₀ (nM) | Assay Substrate | Reference |

| VRT-043198 | 0.204 | Ac-WEHD-AFC | [11] |

| Ac-YVAD-cmk | Potent, irreversible | Not specified | [3] |

| VX-765 | 530 | Ac-WEHD-AMC | [12] |

| NCGC-00183434 | 2.58 | YVAD-AMC | [11] |

Experimental Protocols

Materials and Reagents

-

This compound substrate (powder or DMSO stock)

-

Recombinant human Caspase-1

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

DMSO (for dissolving compounds and substrate)

-

Known caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for positive control

-

384-well, black, flat-bottom microplates

-

Automated liquid handling system

-

Fluorescence microplate reader with 400 nm excitation and 505 nm emission filters

Preparation of Reagents

-

This compound Substrate Stock Solution (10 mM): Dissolve this compound powder in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

-

Caspase-1 Working Solution: Dilute recombinant human caspase-1 in ice-cold Caspase Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically by titration to achieve a robust signal within the linear range of the assay.

-

Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate plate. The final concentration of DMSO in the assay should be kept constant and typically below 1%.

-

Positive Control: Prepare a solution of a known caspase-1 inhibitor (e.g., Ac-YVAD-cmk) at a concentration known to cause complete inhibition.

High-Throughput Screening Workflow

The following protocol is designed for a 384-well plate format and can be adapted for other formats. All steps involving reagent addition should ideally be performed using an automated liquid handling system to ensure accuracy and consistency.

Protocol Steps:

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the test compounds, positive control (known inhibitor), and negative control (DMSO) into the wells of a 384-well plate.

-

Enzyme Addition: Add the Caspase-1 working solution (e.g., 20 µL) to all wells.

-

Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the this compound substrate solution (e.g., 20 µL) to all wells. The final concentration of the substrate should be at or near its Km value for caspase-1.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis and Quality Control

Calculation of Percent Inhibition

The percent inhibition for each test compound is calculated using the following formula:

% Inhibition = [1 - (Fluorescencecompound - Fluorescenceblank) / (Fluorescencenegative control - Fluorescenceblank)] x 100

Where:

-

Fluorescencecompound is the fluorescence from the well with the test compound.

-

Fluorescencenegative control is the fluorescence from the well with DMSO (representing 0% inhibition).

-

Fluorescenceblank is the fluorescence from a well containing all reagents except the enzyme.

Z' Factor for Assay Quality

The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][13][14][15] It is calculated using the following formula:

Z' = 1 - [ (3 x SDpositive control + 3 x SDnegative control) / |Meanpositive control - Meannegative control| ]

Where:

-

SD is the standard deviation.

-

Mean is the average fluorescence signal.

-

Positive control represents 100% inhibition.

-

Negative control represents 0% inhibition.

Interpretation of Z' Factor:

Determination of IC₅₀

For compounds that show significant inhibition ("hits"), a dose-response curve is generated by testing a range of concentrations. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a sigmoidal dose-response curve.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Signal-to-Background Ratio | - Insufficient enzyme or substrate concentration.- Sub-optimal assay buffer conditions (pH, ionic strength).- Short incubation time. | - Titrate enzyme and substrate to optimal concentrations.- Optimize buffer components and pH.- Increase incubation time, ensuring the reaction remains in the linear phase. |

| High Well-to-Well Variability | - Inaccurate liquid handling.- Incomplete mixing.- Edge effects in the microplate. | - Calibrate and validate automated liquid handlers.- Ensure proper mixing after each reagent addition.- Avoid using the outer wells of the plate or use a water-filled moat to minimize evaporation. |

| False Positives | - Compound autofluorescence.- Compound aggregation.- Non-specific enzyme inhibition. | - Pre-read the plate after compound addition to identify autofluorescent compounds.- Include detergents (e.g., Triton X-100) in the assay buffer to reduce aggregation.- Perform counter-screens with other proteases to assess selectivity. |

| False Negatives | - Compound instability in the assay buffer.- Insufficient compound concentration. | - Assess compound stability under assay conditions.- Screen at a higher concentration or perform a dose-response analysis. |

Conclusion

The this compound based fluorometric assay provides a robust and sensitive platform for the high-throughput screening of caspase-1 inhibitors. By following the detailed protocols and implementing rigorous data analysis and quality control measures, researchers can effectively identify and characterize novel lead compounds for the development of new anti-inflammatory therapeutics. Careful optimization of assay parameters and attention to potential sources of error are crucial for the success of any HTS campaign.

References

- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 2. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ubpbio.com [ubpbio.com]

- 11. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. rna.uzh.ch [rna.uzh.ch]

- 15. assay.dev [assay.dev]

Ac-YVAD-AFC Cell-Based Assay: A Detailed Guide to Application and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the Ac-YVAD-AFC cell-based assay for the detection and quantification of caspase-1 activity. This fluorometric assay is a critical tool for studying inflammation, pyroptosis, and the efficacy of therapeutic agents targeting the inflammasome pathway.

I. Introduction and Principles

The this compound assay is a highly sensitive and specific method for measuring the activity of caspase-1, a key enzyme in the inflammatory response. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Its activation is a hallmark of the assembly of multiprotein complexes called inflammasomes.

The assay utilizes the fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (this compound). The tetrapeptide sequence "YVAD" is a preferred recognition and cleavage site for caspase-1.[1] In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released. The resulting increase in fluorescence, which can be measured using a fluorometer, is directly proportional to the caspase-1 activity in the sample. The excitation and emission wavelengths for free AFC are approximately 400 nm and 505 nm, respectively.[1][2][3][4]

It is important to note that while this compound is a preferential substrate for caspase-1, it can also be cleaved by other caspases, notably caspase-4.[4] Therefore, it is crucial to consider the experimental context and potentially use specific inhibitors to confirm the contribution of caspase-1 to the measured activity.

II. Signaling Pathway: Caspase-1 Activation

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated and typically occurs through the formation of an inflammasome.[5][6][7] Inflammasomes are intracellular multiprotein platforms that assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[8]

Several distinct inflammasomes have been identified, each with a specific sensor protein, such as NLRP3, NLRC4, or AIM2.[5][9][10][11][12] Upon activation, these sensor proteins oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-proteolytic cleavage and activation.[8][13]

Activated caspase-1 then proceeds to cleave its downstream substrates, including pro-IL-1β, pro-IL-18, and Gasdermin D. The cleavage of Gasdermin D is a critical event leading to a form of inflammatory programmed cell death known as pyroptosis.[2][3][7][14][15] The N-terminal fragment of cleaved Gasdermin D forms pores in the cell membrane, leading to cell lysis and the release of mature IL-1β and IL-18.[2][3]

Figure 1. Caspase-1 Activation Pathway.

III. Experimental Workflow

The this compound cell-based assay follows a straightforward workflow, involving cell culture and treatment, cell lysis, enzymatic reaction, and data acquisition and analysis.

Figure 2. this compound Assay Workflow.

IV. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

A. Materials and Reagents

-

Cells of interest (e.g., macrophages, monocytes)

-

Appropriate cell culture medium and supplements

-

Stimulus for caspase-1 activation (e.g., LPS, ATP, nigericin)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound substrate (typically supplied as a 1 mM stock in DMSO)[1]

-

Cell Lysis Buffer (e.g., commercially available or a buffer containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 20% sucrose, 0.2% CHAPS, 20 mM DTT)

-

Dithiothreitol (DTT)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for control experiments

-

Black, clear-bottom 96-well microplate

-

Fluorometer capable of excitation at 400 nm and emission at 505 nm

B. Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate at a density of 1-2 x 10^6 cells/mL in a final volume of 100 µL/well.

-

Culture cells under appropriate conditions until they reach the desired confluency.

-

Induce caspase-1 activation by treating the cells with the desired stimulus for the appropriate duration. Include an untreated control group.

-

-

Cell Lysis:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully remove the supernatant.

-

Wash the cells once with 100 µL of ice-cold PBS.

-

Centrifuge again and remove the PBS.

-

Add 50 µL of chilled Cell Lysis Buffer to each well.

-

Incubate the plate on ice for 10-15 minutes.

-

-

Lysate Collection:

-

Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.

-

Carefully transfer 40 µL of the supernatant (cell lysate) to a new black 96-well plate.

-

-

Enzymatic Reaction:

-

Prepare the 2X Reaction Buffer containing 20 mM DTT immediately before use.

-

Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.

-

Add 5 µL of 1 mM this compound substrate to each well (final concentration: 50 µM).[6]

-

Controls:

-

Blank: 50 µL of Lysis Buffer + 50 µL of 2X Reaction Buffer + 5 µL of substrate.

-

Negative Control: Lysate from untreated cells.

-

Inhibitor Control: Pre-incubate lysate from stimulated cells with a caspase-1 inhibitor for 10-15 minutes before adding the substrate.

-

-

-

Incubation:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

C. Data Analysis

-

Background Subtraction: Subtract the average fluorescence reading of the blank wells from all other readings.

-

Calculate Fold Increase: Divide the background-subtracted fluorescence of the treated samples by the background-subtracted fluorescence of the untreated control samples. The result represents the fold increase in caspase-1 activity.

V. Data Presentation

Quantitative data from the this compound assay should be presented in a clear and organized manner. A tabular format is recommended for easy comparison between different experimental conditions.

| Sample/Treatment | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Standard Deviation | Background Subtracted RFU | Fold Increase vs. Control | p-value vs. Control |

| Untreated Control | 1520 | 1550 | 1535 | 1535 | 15.0 | 1435 | 1.0 | - |

| Stimulus A | 8750 | 8920 | 8810 | 8827 | 85.0 | 8727 | 6.08 | <0.001 |

| Stimulus A + Inhibitor | 1610 | 1590 | 1605 | 1602 | 10.4 | 1502 | 1.05 | >0.05 |

| Stimulus B | 6430 | 6510 | 6480 | 6473 | 40.4 | 6373 | 4.44 | <0.001 |

| Blank | 100 | 102 | 98 | 100 | 2.0 | - | - | - |

RFU = Relative Fluorescence Units

VI. Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Aliquot the substrate and store it properly at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

| Incomplete cell lysis | Ensure complete cell lysis by optimizing the lysis buffer composition and incubation time. | |

| Autofluorescence from cells or media components | Use a phenol red-free medium for the assay. Include a "no substrate" control to assess background fluorescence from the lysate. | |

| Low Signal or No Increase in Fluorescence | Inefficient induction of caspase-1 | Optimize the concentration and incubation time of the stimulus. Confirm caspase-1 activation by another method (e.g., Western blot for cleaved caspase-1). |

| Insufficient cell number or protein concentration | Increase the number of cells per well or the amount of protein in the lysate.[14] | |

| Inactive enzyme | Ensure that DTT is added fresh to the reaction buffer, as it is essential for caspase activity. | |

| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and be careful when dispensing small volumes. Prepare a master mix for the reaction buffer and substrate. |

| Uneven cell seeding or cell loss during washing | Ensure even cell distribution in the wells. Be gentle during the washing steps to avoid detaching adherent cells. | |

| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |

This detailed guide provides a robust framework for the successful implementation and interpretation of the this compound cell-based assay. By understanding the underlying principles and adhering to the optimized protocol, researchers can obtain reliable and reproducible data on caspase-1 activity, furthering our understanding of inflammatory processes and aiding in the development of novel therapeutics.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 3. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Involvement of the AIM2, NLRC4, and NLRP3 Inflammasomes in Caspase-1 Activation by Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AIM2 and NLRC4 inflammasomes contribute with ASC to acute brain injury independently of NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inflammasome - Wikipedia [en.wikipedia.org]

- 14. [PDF] Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death | Semantic Scholar [semanticscholar.org]

- 15. Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death [ideas.repec.org]

Measuring Caspase-1 Activity in Primary Immune Cells with Ac-YVAD-AFC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1] Its activation is a key event in the formation of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals.[2][3] Active caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), as well as inducing a pro-inflammatory form of programmed cell death known as pyroptosis.[4] Given its pivotal role in inflammation, the measurement of caspase-1 activity is crucial for research in immunology, infectious diseases, and for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and protocols for measuring caspase-1 activity in primary immune cells, such as macrophages and dendritic cells, using the fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC).

Principle of the Assay

The this compound assay is a highly sensitive and specific method for detecting caspase-1 activity.[5] The substrate, this compound, contains the peptide sequence YVAD, which is a preferred cleavage site for caspase-1.[6] The peptide is conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate is weakly fluorescent. However, upon cleavage by active caspase-1, free AFC is released, which emits a strong yellow-green fluorescence upon excitation.[5] The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.

The specificity of the assay can be confirmed by using a specific, reversible inhibitor of caspase-1, Ac-YVAD-CHO.[4] A significant reduction in fluorescence in the presence of the inhibitor confirms that the measured activity is predominantly due to caspase-1.

Data Presentation

Table 1: Properties of the this compound Substrate and Ac-YVAD-CHO Inhibitor

| Parameter | This compound (Substrate) | Ac-YVAD-CHO (Inhibitor) |

| Full Name | Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin | Acetyl-Tyrosyl-Valyl-Alanyl-Aspartal |

| Molecular Formula | C₃₃H₃₆F₃N₅O₁₀ | C₂₅H₃₅N₅O₈ |

| Molecular Weight | 719.7 g/mol | 549.6 g/mol |

| Excitation Wavelength | ~400 nm[7] | Not Applicable |

| Emission Wavelength | ~505 nm[7] | Not Applicable |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Storage | Store at -20°C, protect from light | Store at -20°C |

Table 2: Representative Caspase-1 Activity Data in Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)

The following data is illustrative and may vary depending on experimental conditions.

| Treatment Group | Stimulus | Incubation Time | Caspase-1 Activity (Relative Fluorescence Units - RFU) | % Inhibition with Ac-YVAD-CHO (50 µM) |

| Untreated Control | None | 4 hours | 150 ± 25 | N/A |

| LPS Primed | LPS (1 µg/mL) | 4 hours | 350 ± 45 | N/A |

| Inflammasome Activated | LPS (1 µg/mL) + ATP (5 mM) | 1 hour | 2500 ± 210 | 92% |

| Inhibitor Control | LPS (1 µg/mL) + ATP (5 mM) + Ac-YVAD-CHO (50 µM) | 1 hour | 280 ± 35 | N/A |

Signaling Pathway and Experimental Workflow

Caspase-1 Activation Pathway

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway, a common mechanism for caspase-1 activation in primary immune cells in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Experimental Workflow

The following diagram outlines the general workflow for measuring caspase-1 activity in primary immune cells.

References

- 1. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. ubpbio.com [ubpbio.com]

- 6. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unlocking Inflammatory Pathways: Ac-YVAD-AFC for High-Throughput Screening and Drug Discovery

Introduction

Inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden. A key mediator in the inflammatory cascade is Caspase-1, a cysteine protease responsible for the activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. The activation of Caspase-1 is tightly regulated by a multi-protein complex known as the inflammasome.[1] Consequently, Caspase-1 has emerged as a critical therapeutic target for the development of novel anti-inflammatory agents. This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-asparagine) is a highly specific, fluorogenic substrate for Caspase-1, designed to facilitate the discovery and characterization of its inhibitors.[2][3]

Upon cleavage by active Caspase-1 at the aspartate residue, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, producing a readily detectable fluorescent signal. This property makes this compound an invaluable tool in high-throughput screening (HTS) campaigns and detailed kinetic studies of Caspase-1 inhibitors. These application notes provide detailed protocols for the use of this compound in drug discovery for inflammatory diseases.

Mechanism of Action

This compound is a synthetic tetrapeptide that mimics the natural cleavage site of pro-IL-1β recognized by Caspase-1. The sequence Tyr-Val-Ala-Asp (YVAD) is the preferred recognition motif for Caspase-1.[3] The N-terminus is acetylated to improve cell permeability and prevent degradation by aminopeptidases, while the C-terminus is conjugated to the AFC fluorophore. In its uncleaved state, the fluorescence of AFC is quenched. Upon enzymatic cleavage by Caspase-1, the free AFC molecule is liberated, resulting in a significant increase in fluorescence intensity when excited at approximately 400 nm, with an emission maximum at around 505 nm.[2] This direct relationship between enzyme activity and fluorescence signal allows for a sensitive and continuous assay to measure Caspase-1 activity.

Data Presentation

| Inhibitor | Target(s) | IC50 / Ki | Assay Substrate | Reference |

| Ac-YVAD-CHO | Caspase-1 (ICE) | Ki = 0.76 nM (human), 3.0 nM (mouse) | Not Specified | [1] |

| Ac-YVAD-cmk | Caspase-1 | Potent, irreversible | Not Specified | |

| VRT-043198 | Caspase-1, Caspase-4 | Ki < 0.6 nM (Caspase-4), 0.8 nM (Caspase-1) | Not Specified | |

| Belnacasan (VX-765) | Caspase-1 | IC50 ≈ 0.7 µM (LPS-induced IL-1β release) | Not Specified |

Note: The specific substrate used can influence the apparent IC50/Ki values. The data presented here is for illustrative purposes. Researchers should always report the specific substrate and assay conditions used.

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Inhibition Assay

This protocol is designed for screening and characterizing potential Caspase-1 inhibitors in a cell-free system.

Materials:

-